Ascorbyl tetra-2-hexyldecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

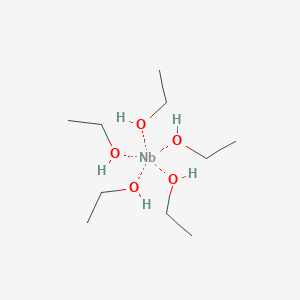

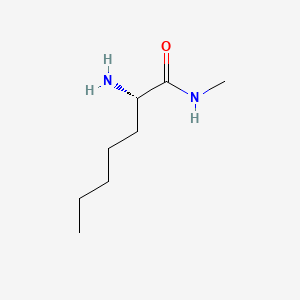

This compound is created by esterifying ascorbic acid with isopalmitic acid, resulting in a molecule that is both hydrophobic and lipid-soluble . This unique property allows it to penetrate the skin more effectively than water-soluble forms of vitamin C, making it a popular ingredient in skincare products due to its stability and enhanced delivery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of vitamin C tetraisopalmitate involves the esterification of ascorbic acid with isopalmitic acid. One common method includes mixing vitamin C with an alkali solution and cyclohexane, followed by an ice bath treatment. 2-hexyldecanoyl chloride is then added dropwise, and the mixture is allowed to react under heat preservation conditions . The reaction solution is then purified using various techniques, including the addition of calcium carbonate and activated carbon .

Industrial Production Methods: In industrial settings, vitamin C tetraisopalmitate is often produced using similar esterification processes but on a larger scale. The stability of the compound at high temperatures and its good solubility in oils make it suitable for large-scale production . Microencapsulation techniques are also employed to enhance the stability and delivery of the compound in various formulations .

Analyse Chemischer Reaktionen

Types of Reactions: Ascorbyl tetra-2-hexyldecanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Its antioxidant properties are particularly notable, as it helps prevent cellular aging by inhibiting the cross-linking of collagen, oxidation of proteins, and lipid peroxidation .

Common Reagents and Conditions: Common reagents used in reactions involving vitamin C tetraisopalmitate include oxidizing agents like hydrogen peroxide and tert-butyl hydroperoxide. These reactions typically occur under physiological conditions, allowing the compound to release free vitamin C in the skin .

Major Products Formed: The major products formed from these reactions include free ascorbic acid, which exerts various physiological functions such as collagen synthesis and protection against oxidative stress .

Wissenschaftliche Forschungsanwendungen

Ascorbyl tetra-2-hexyldecanoate has a wide range of scientific research applications. In chemistry, it is studied for its stability and effectiveness as an antioxidant. In biology and medicine, it is used in skincare products to reduce the appearance of fine lines, wrinkles, and dark spots . Its ability to penetrate the skin’s lipid barrier makes it effective in delivering its benefits to the deeper layers of the skin . Additionally, it is used in various formulations to enhance skin brightening and collagen-boosting effects .

Wirkmechanismus

The mechanism of action of vitamin C tetraisopalmitate involves its conversion to free ascorbic acid in the skin. This conversion allows it to exert its antioxidant effects, inhibiting the cross-linking of collagen, oxidation of proteins, and lipid peroxidation . It also works synergistically with other antioxidants like vitamin E to enhance skin absorption and stability . The compound’s ability to inhibit tyrosinase and melanogenesis activity contributes to its skin-brightening effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to vitamin C tetraisopalmitate include other vitamin C derivatives such as ascorbyl palmitate, sodium ascorbyl phosphate, and tetrahexyldecyl ascorbate . These derivatives are chemically modified versions of ascorbic acid designed to improve stability and skin absorption .

Uniqueness: What sets vitamin C tetraisopalmitate apart from other derivatives is its lipid-solubility, which allows for deeper penetration into the skin’s layers . This property, combined with its stability and effectiveness, makes it a preferred choice in premium skincare products .

Eigenschaften

IUPAC Name |

[(2S)-2-[(2R)-3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H128O10/c1-58(2)49-41-33-25-17-9-13-21-29-37-45-53-63(71)76-57-62(77-64(72)54-46-38-30-22-14-10-18-26-34-42-50-59(3)4)67-68(78-65(73)55-47-39-31-23-15-11-19-27-35-43-51-60(5)6)69(70(75)80-67)79-66(74)56-48-40-32-24-16-12-20-28-36-44-52-61(7)8/h58-62,67H,9-57H2,1-8H3/t62-,67+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPBOBUGXWYNEZ-QLMRWRAFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H128O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B8205217.png)

![sodium;4-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]naphthalene-1-sulfonate](/img/structure/B8205227.png)